molecular formula C8H8BrNO2 B025733 Methyl 4-amino-3-bromobenzoate CAS No. 106896-49-5

Methyl 4-amino-3-bromobenzoate

Cat. No. B025733
CAS RN: 106896-49-5
M. Wt: 230.06 g/mol
InChI Key: AIUWAOALZYWQBX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known as “Benzoic acid, 3-amino-4-bromo-, methyl ester” and has a CAS number of 46064-79-3 . The compound belongs to the category of biochemical and molecular biology reagents .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-bromobenzoate” is planar . The compound is isostructural with methyl 4-iodobenzoate . The molecular weight of the compound is 230.06 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-bromobenzoate” is a solid substance . It has a melting point of 105-109 °C . The compound has a linear formula of H2NC6H3(Br)CO2CH3 .

Scientific Research Applications

Organic Building Blocks

“Methyl 4-amino-3-bromobenzoate” is used as an organic building block in the synthesis of various complex organic compounds . It’s a versatile reagent that can be used to introduce the benzoate group into a molecule, which can then be further manipulated through various chemical reactions.

Synthesis of Tetrahydro Dibenzazocine

It’s structurally similar to “Methyl 3-bromobenzoate”, which is used in the synthesis of tetrahydro dibenzazocine . Tetrahydro dibenzazocine acts as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 3, an enzyme involved in steroid hormone metabolism.

Synthesis of Photoactive Compounds

A novel ortho-fluoroazobenzene, which is structurally similar to “Methyl 4-amino-3-bromobenzoate”, has been synthesized . This compound is photoactive in solution, meaning it undergoes a structural reorganization when exposed to light. This property makes it potentially useful in the development of photoresponsive materials.

Safety and Hazards

“Methyl 4-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action

It’s known that the compound has photoactive properties . In solution, the compound exhibits absorption bands in the visible region, which is a characteristic of ortho-fluoroazobenzenes . This suggests that the compound might interact with its targets through a photo-induced mechanism.

Result of Action

It’s known that the compound is photoactive in solution, suggesting that it may induce structural changes in the target molecules upon light exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-3-bromobenzoate. For instance, the compound’s photoactivity is inhibited in a close-packed lattice, suggesting that the physical state of the compound (solid vs. solution) can affect its photoactive properties . Additionally, safety data sheets indicate that the compound may cause skin, eye, and respiratory irritation, suggesting that exposure conditions can influence its biological effects .

properties

IUPAC Name

methyl 4-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWAOALZYWQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363932
Record name Methyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-bromobenzoate

CAS RN

106896-49-5
Record name Methyl 4-amino-3-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106896-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-bromobenzoate
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